molecular formula C7H8N4O B12109056 6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine

6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B12109056
M. Wt: 164.16 g/mol
InChI Key: MLBPGBCKDROGOT-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine: is a heterocyclic compound belonging to the pyrazolopyridine family. It exists in two tautomeric forms: the 1H-isomer and the 2H-isomer. These compounds are characterized by their bicyclic structure, resulting from the fusion of a pyrazole ring and a pyridine ring .

Preparation Methods

Synthetic Routes:: Several synthetic methods have been employed to access 6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine. These methods often start from either a preformed pyrazole or pyridine. For example, one common approach involves the reaction of diphenylhydrazone with pyridine and iodine to yield the monosubstituted 1H-pyrazolo[4,3-b]pyridine. Another strategy utilizes 1-phenyl-3-methyl-5-amino-pyrazole, which reacts with 1,3-diketones in glacial acetic acid to yield N-phenyl-3-methyl substituted derivatives .

Industrial Production:: While specific industrial production methods are not widely documented, research efforts continue to explore efficient and scalable routes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: 6-Methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. Major products formed from these reactions may include derivatives with modified substituents at positions N1, C3, C4, C5, and C6.

Scientific Research Applications

Chemistry:: Researchers have investigated the use of this compound in synthetic chemistry, exploring its reactivity and potential as a building block for more complex molecules.

Biology and Medicine:: In biological and medicinal research, 6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine may serve as a scaffold for drug development. Its structural similarity to purine bases (adenine and guanine) has attracted interest. Further studies are needed to uncover its specific biological targets and potential therapeutic applications.

Industry:: While not yet widely adopted, this compound’s unique structure may find applications in materials science, catalysis, or other industrial processes.

Mechanism of Action

The precise mechanism by which 6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine exerts its effects remains an active area of investigation. Researchers aim to identify molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

6-Methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine stands out due to its specific substitution pattern and bicyclic structure. While similar compounds exist, this one offers unique features that set it apart.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C7H8N4O/c1-12-4-2-5-6(9-3-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11)

InChI Key

MLBPGBCKDROGOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=NN2)N)N=C1

Origin of Product

United States

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